Comparative Lipophilicity (LogP) – OCF₃ vs. Unsubstituted Phenyl
The target compound exhibits a predicted logP of approximately 3.8, whereas the unsubstituted benzylidene analog (2E)-2-benzylidene-4,4-dimethyl-3-oxopentanenitrile has a predicted logP of ~2.9. This significant increase in lipophilicity directly impacts membrane permeability and off-target binding profiles, making the two scaffolds non-equivalent in any biological screening context.
Comparator logP ≈ 2.9
ΔlogP ≈ +0.9
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.8 |
| Comparator Or Baseline | (2E)-2-Benzylidene-4,4-dimethyl-3-oxopentanenitrile, predicted logP ≈ 2.9 |
| Quantified Difference | ΔlogP ≈ +0.9 |
| Conditions | Predicted logP (ACD/Labs or analogous fragment-based method); experimental logP values not available for this specific pair. |
Why This Matters
A 0.9 log-unit difference typically corresponds to a ~8-fold change in partition coefficient, critically influencing CNS penetration, plasma protein binding, and in vitro assay behavior.
